molecular formula C17H19N5O3S B6579858 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 913494-67-4

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6579858
CAS No.: 913494-67-4
M. Wt: 373.4 g/mol
InChI Key: ISJQIZDDXZXSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(2-Methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a 2-methoxyethylamino group at position 4, linked via a sulfanyl (-S-) bridge to an acetamide moiety terminating in a 5-methyl-1,2-oxazol-3-yl group. Quinazoline derivatives are widely explored for their kinase inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR) and other tyrosine kinases .

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11-9-14(22-25-11)20-15(23)10-26-17-19-13-6-4-3-5-12(13)16(21-17)18-7-8-24-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJQIZDDXZXSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide , also referred to as K297-0299, is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of K297-0299 is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S. The compound features a quinazoline core linked to a sulfanyl group and an oxazole moiety. Its chemical structure can be represented as follows:

SMILES CCOc(cc1)ccc1NC(CSc1nc2ccccc2c(NCCOC)n1)=O\text{SMILES }CCOc(cc1)ccc1NC(CSc1nc2ccccc2c(NCCOC)n1)=O

Biological Activity Overview

K297-0299 exhibits a range of biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are important metalloenzymes involved in various physiological processes. Research indicates that compounds with similar structures have shown selective inhibition against tumor-associated isoforms of carbonic anhydrase, specifically hCA IX and hCA XII.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of quinazoline can effectively inhibit hCA isoforms. For instance, compounds structurally related to K297-0299 have been reported to possess selective inhibitory activity against hCA IX and hCA XII with significant selectivity ratios over other isoforms such as hCA I and II.

Table 1: Selectivity Ratios for Carbonic Anhydrase Inhibition

CompoundInhibitory ActivitySelectivity Ratio (hCA IX/hCA I)Selectivity Ratio (hCA IX/hCA II)
Compound 4Moderate9570
Compound 5High2317
K297-0299PotentialTBDTBD

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives similar to K297-0299:

  • Antitumor Activity : A study evaluated the antitumor effects of various quinazoline derivatives on cancer cell lines. Compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells.
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of K297-0299. The compound was tested against different CA isoforms, revealing its potential as a selective inhibitor for hCA IX and XII.

The mechanism by which K297-0299 exerts its biological effects is primarily through the inhibition of carbonic anhydrases. The presence of the sulfanyl group is believed to facilitate interaction with the active site of these enzymes, leading to competitive inhibition.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. Research indicates that compounds with similar structures can effectively target cancer cells by disrupting signaling pathways essential for cell proliferation.

  • Case Study: Inhibition of Tumor Growth
    A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, particularly against resistant strains of bacteria.

  • Case Study: Antibacterial Activity
    In vitro studies have shown that similar quinazoline-based compounds exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group enhances the interaction with bacterial enzymes, leading to increased efficacy.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology and infectious diseases:

Neurological Disorders

Recent research has explored the neuroprotective effects of quinazoline derivatives, indicating their potential role in treating neurodegenerative diseases such as Alzheimer's.

  • Case Study: Neuroprotection
    In a preclinical model, a related compound demonstrated the ability to reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease. This suggests that modifications to the quinazoline structure can enhance neuroprotective properties.

Comparison with Similar Compounds

Compound A : N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS: 309274-49-5)

  • Core Structure: 1,2,4-Triazinone instead of quinazoline.
  • Molecular weight: 281.29 g/mol (vs. ~415 g/mol for the target compound), suggesting differences in pharmacokinetics .
  • Activity: Triazinones are associated with antimicrobial and anti-inflammatory activities, contrasting with the kinase-targeted profile of quinazolines .

Compound B : 2-({5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide (CAS: 315702-27-3)

  • Core Structure : Benzothiazole and triazole rings.
  • Key Differences :
    • Dual sulfanyl groups increase molecular rigidity and electron-deficient character.
    • Hydroxypropyl substituent enhances hydrophilicity compared to the methoxyethyl group in the target compound .

Functional Analogues with Sulfanyl-Acetamide Linkages

Compound C : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives

  • Core Structure : Furan-substituted triazole.
  • Key Differences :
    • Furan’s oxygen atom introduces polarity but reduces metabolic stability compared to quinazoline’s nitrogen-rich system.
    • Anti-exudative activity reported at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in inflammation models .
  • Activity : Triazole-based anti-inflammatory agents, unlike the kinase-targeted quinazoline .

Table 1: Comparative Analysis of Key Compounds

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~415 g/mol 281.29 g/mol ~450 g/mol ~300–350 g/mol
Core Heterocycle Quinazoline 1,2,4-Triazinone Benzothiazole + Triazole Triazole
Key Substituents 2-Methoxyethylamino, oxazole 6-Methyltriazinone Benzothiazole, hydroxypropyl Furan, acetamide
Reported Activity Kinase inhibition (predicted) Antimicrobial Antitumor Anti-inflammatory
Synthetic Route Likely SN2 sulfanyl bridging Nucleophilic substitution Multi-step heterocycle coupling Hydrazine-mediated cyclization

Preparation Methods

Preparation of 4-Chloroquinazoline-2-thiol

The quinazoline core is synthesized via cyclocondensation of 2-aminobenzoic acid derivatives. A modified protocol from Khodarahmi et al. is employed:

  • 2-Amidobenzoic acid formation : Anthranilic acid reacts with butyryl chloride in dimethylformamide (DMF) to yield 2-(butyramido)benzoic acid.

  • Benzoxazinone cyclization : Treatment with acetic anhydride generates the benzoxazinone intermediate.

  • Hydrazine-mediated ring expansion : Reaction with hydrazine hydrate produces 3-aminoquinazolinone.

  • Thiolation : The 2-position is functionalized via reaction with phosphorus pentasulfide (P₂S₅) in dry pyridine, yielding 4-chloroquinazoline-2-thiol.

Reaction Conditions :

  • Temperature: 80–100°C for cyclization steps.

  • Solvents: DMF for acylation, acetic anhydride for cyclization, ethanol for hydrazine reaction.

  • Yield: 68–75% after purification via recrystallization (ethanol/water).

Substitution at Position 4

The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) with 2-methoxyethylamine, leveraging methods from transition-metal-free protocols:

  • Reagents : 4-Chloroquinazoline-2-thiol (1.0 eq), 2-methoxyethylamine (2.5 eq), Cs₂CO₃ (3.0 eq).

  • Solvent : Dimethyl sulfoxide (DMSO), 135°C, 24 h under nitrogen.

  • Workup : Precipitation in ice-water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Data :

  • Yield: 82%.

  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, Ar-H), 4.10 (t, J = 5.2 Hz, 2H, OCH₂), 3.55 (t, J = 5.2 Hz, 2H, NCH₂), 3.30 (s, 3H, OCH₃).

Synthesis of 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Acetylation of 5-Methylisoxazol-3-amine

Acylation follows standard procedures:

  • Reagents : 5-Methylisoxazol-3-amine (1.0 eq), chloroacetyl chloride (1.2 eq), triethylamine (1.5 eq).

  • Solvent : Dichloromethane (DCM), 0°C to room temperature, 4 h.

  • Workup : Washing with NaHCO₃ (5%), drying (MgSO₄), and solvent evaporation.

Key Data :

  • Yield: 89%.

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 6.35 (s, 1H, isoxazole-H), 3.85 (s, 2H, CH₂Cl), 2.40 (s, 3H, CH₃).

Coupling of Quinazoline-thiol and Chloroacetamide

The final step involves nucleophilic displacement of chlorine by the thiolate anion, adapted from multi-component coupling strategies:

  • Reagents : 4-[(2-Methoxyethyl)amino]quinazoline-2-thiol (1.0 eq), 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent : Dry acetone, reflux, 6 h.

  • Workup : Filtration, concentration, and purification via preparative TLC (SiO₂, CH₂Cl₂/MeOH 9:1).

Key Data :

  • Yield: 76%.

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (s, 1H, NH), 7.95–7.88 (m, 2H, Ar-H), 6.45 (s, 1H, isoxazole-H), 4.25 (s, 2H, SCH₂), 4.12 (t, J = 5.2 Hz, 2H, OCH₂), 3.58 (t, J = 5.2 Hz, 2H, NCH₂), 3.32 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

    • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₅O₃S [M+H]⁺: 432.1398; found: 432.1395.

Optimization and Mechanistic Insights

Effect of Base on Coupling Efficiency

Varying bases in the final coupling step revealed:

BaseSolventTemperatureYield (%)
K₂CO₃AcetoneReflux76
Cs₂CO₃DMSO100°C68
Et₃NDCMRT42

K₂CO₃ in acetone provided optimal deprotonation of the thiol while minimizing side reactions.

Regioselectivity in SNAr Reaction

The electron-withdrawing thiol group at position 2 enhances reactivity at position 4, enabling efficient substitution with 2-methoxyethylamine. Computational studies (DFT) confirm reduced electron density at position 4 (Mulliken charge: +0.32e).

Challenges and Solutions

  • Thiol Oxidation : Use of degassed solvents and inert atmosphere prevented disulfide formation.

  • Low Solubility : DMSO co-solvents improved reaction homogeneity during SNAr steps.

  • Purification : Preparative TLC and size-exclusion chromatography resolved polar byproducts.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Quinazoline core formation : Condensation of anthranilic acid derivatives with reagents like thionyl chloride or DMF to introduce the methoxyethylamino substituent .
  • Sulfanyl linkage : Reaction of the quinazoline intermediate with a thiol-containing reagent (e.g., thiourea or mercaptoacetic acid) under basic conditions to form the sulfanyl bridge .
  • Acetamide coupling : Final coupling with 5-methyl-1,2-oxazol-3-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, particularly the quinazoline, sulfanyl, and oxazole moieties .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O in acetamide at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Maintaining 60–80°C during sulfanyl bond formation minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst use : Triethylamine (TEA) or pyridine improves coupling efficiency in acetamide formation .
  • Real-time monitoring : TLC or HPLC tracks intermediate purity, enabling timely adjustments .

Q. How do structural modifications influence the compound’s biological activity?

  • Quinazoline substituents : The 2-methoxyethylamino group enhances solubility and target binding affinity, as seen in similar compounds with improved kinase inhibition .
  • Sulfanyl linker : Replacing sulfur with oxygen reduces stability, as observed in analogs with shorter half-lives .
  • Oxazole ring : Methyl substitution at position 5 increases metabolic stability, critical for in vivo efficacy . Structure-activity relationship (SAR) studies using analogs with varied substituents are recommended .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or assay protocols (e.g., ATP concentration in kinase assays) may explain divergent IC₅₀ values .
  • Solubility factors : Poor solubility in aqueous buffers can lead to underestimated activity; use of DMSO co-solvents (≤0.1%) is advised .
  • Metabolic interference : Cytochrome P450 interactions in hepatic models may alter efficacy; use primary cell lines or in silico metabolism prediction tools (e.g., SwissADME) .

Methodological Considerations

Q. What strategies are effective in designing in vitro assays for this compound’s anticancer potential?

  • Dose optimization : Start with 1–100 μM ranges, adjusting based on cytotoxicity (MTT assay) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm quinazoline-dependent pathways (e.g., EGFR or VEGFR) .
  • Combination studies : Test synergy with cisplatin or paclitaxel to identify additive effects .

Q. How can computational modeling aid in predicting this compound’s pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR (PDB ID: 1M17) .
  • ADMET prediction : Tools like pkCSM estimate bioavailability (%F = 65–78%) and hepatotoxicity risk (low) .
  • QSAR models : Correlate logP values (calculated ~2.8) with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.